molecular formula C4HCl2IS B6278248 3,5-dichloro-2-iodothiophene CAS No. 98020-96-3

3,5-dichloro-2-iodothiophene

Cat. No.: B6278248
CAS No.: 98020-96-3
M. Wt: 278.9
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Description

3,5-dichloro-2-iodothiophene is a heterocyclic compound that belongs to the thiophene family. This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to a thiophene ring. It has garnered significant attention due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, which starts with dihalo-substituted thiophenes. This reaction can produce various derivatives, including aldehydes, acids, and 2,5-diiodothiophenes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of halogenation reactions under controlled conditions to ensure the selective introduction of chlorine and iodine atoms into the thiophene ring.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-iodothiophene undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Halogenating Agents: Such as N-iodosuccinimide (NIS) or molecular iodine (I2) for iodination.

    Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions can yield various substituted thiophenes, while oxidation reactions may produce thiophene oxides.

Scientific Research Applications

3,5-dichloro-2-iodothiophene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.

    Industry: It is used in the development of materials for electronic and optoelectronic applications

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-iodothiophene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichlorothiophene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-iodothiophene:

Uniqueness

3,5-dichloro-2-iodothiophene is unique due to the combination of chlorine and iodine atoms on the thiophene ring. This unique substitution pattern imparts distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

98020-96-3

Molecular Formula

C4HCl2IS

Molecular Weight

278.9

Purity

95

Origin of Product

United States

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